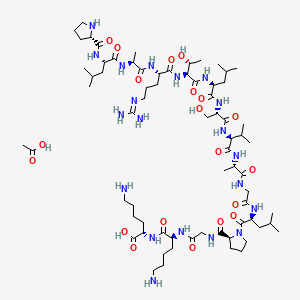
Syntide 2 acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Syntide 2 乙酸盐 (108334-68-5 游离碱) 是一种合成肽,被认为是 Ca2+/钙调蛋白依赖性蛋白激酶 II (CaMKII) 的底物。 这种化合物因其能够作为各种激酶(包括蛋白激酶 C 和 CaMKII)的底物而被广泛用于科学研究 .
准备方法
Syntide 2 乙酸盐是通过固相肽合成 (SPPS) 合成的,这是一种常用的肽生产方法。该过程涉及将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链上。 反应条件通常涉及使用保护基团来防止不必要的副反应,并使用偶联试剂来促进肽键的形成 .
化学反应分析
Syntide 2 乙酸盐会经历各种化学反应,主要是磷酸化,因为它充当激酶底物。这些反应中常用的试剂包括三磷酸腺苷 (ATP) 和特定的激酶,例如 CaMKII 和蛋白激酶 C。 这些反应形成的主要产物是 Syntide 2 乙酸盐的磷酸化形式 .
科学研究应用
Syntide 2 乙酸盐广泛用于科学研究,特别是在生物化学和分子生物学领域。它作为激酶测定的底物,使研究人员能够研究 CaMKII 和蛋白激酶 C 等激酶的活性及其调节。 此外,它还用于与信号转导途径、酶动力学和蛋白质-蛋白质相互作用相关的研究 .
作用机制
Syntide 2 乙酸盐的作用机制涉及它被 CaMKII 和其他激酶识别和磷酸化。Syntide 2 乙酸盐的肽序列与糖原合酶(CaMKII 作用的目标)上的磷酸化位点同源。 磷酸化后,Syntide 2 乙酸盐可用于测量激酶活性并研究各种抑制剂和激活剂对激酶功能的影响 .
相似化合物的比较
Syntide 2 乙酸盐因其对 CaMKII 的特异性识别及其作为多种激酶底物的能力而独一无二。 类似的化合物包括其他合成肽,例如 Syntide 2 (TFA) 和各种 CaMKII 抑制剂,如 KN-93 磷酸盐和钙调蛋白激酶 IINtide .
生物活性
Syntide 2 acetate is a synthetic peptide derived from the calmodulin-binding domain of calmodulin-dependent protein kinase II (CaMKII). Its primary biological activity revolves around its interaction with CaMKII, a critical enzyme involved in calcium signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
This compound acts as a substrate for CaMKII, facilitating phosphorylation reactions that are crucial for various cellular processes. The phosphorylation mechanism can be summarized as follows:
- Binding : Syntide 2 binds to CaMKII in the presence of calcium ions and calmodulin.
- Phosphorylation : The enzyme catalyzes the transfer of a phosphate group from ATP to specific serine or threonine residues within the Syntide 2 sequence.
- Autophosphorylation : Syntide 2 can also influence the autophosphorylation of CaMKII, modulating its activity in a calcium-dependent manner.
This dual role enables this compound to enhance or inhibit CaMKII activity based on concentration and calcium availability, making it a valuable tool in studying calcium signaling and related cellular responses .
Biological Functions
The biological functions of this compound are primarily linked to its role in synaptic plasticity, learning, and memory formation. CaMKII activity is pivotal in mediating calcium signals that affect gene expression and cellular responses, particularly in neuronal tissues. The peptide's ability to mimic natural substrates enhances its utility in various research contexts.
Comparative Analysis with Related Compounds
A comparison of this compound with other related compounds highlights its unique features:
| Compound Name | Structure Similarity | Biological Function | Unique Features |
|---|---|---|---|
| Syntide 1 | Moderate | Substrate for CaMKII | Shorter sequence; less potent |
| Calmodulin | High | Calcium sensor; activates CaMKII | Natural protein; broader regulatory role |
| Autocamtide | Moderate | Substrate for CaMKII | Derived from calmodulin; less specificity |
| AIP-1 (Autoinhibitory Peptide) | Low | Inhibits CaMKII | Functions as an inhibitor rather than substrate |
This compound’s unique structure allows it to effectively mimic natural substrates while being tailored for specific experimental conditions.
Case Studies and Research Findings
Several studies have investigated the effects of this compound on CaMKII activity:
- Study on Synaptic Plasticity : Research demonstrated that this compound enhances long-term potentiation (LTP) by promoting autophosphorylation of CaMKII. This process is essential for the insertion of AMPA receptors at dendritic spines, which enhances synaptic transmission .
- Kinetic Analysis : Kinetic studies revealed that the K_m for Syntide 2 was approximately 7 µM, with a maximum velocity (V_max) of 9.8 nmol/min/mg protein. These findings indicate that this compound has a significant affinity for CaMKII, underscoring its effectiveness as a substrate .
- Inhibition Studies : Recent investigations into inhibitors like Ph-HTBA showed that they could inhibit CaMKII-dependent phosphorylation of this compound under sub-maximal calmodulin concentrations, indicating potential therapeutic applications in modulating CaMKII activity .
属性
分子式 |
C70H126N20O20 |
|---|---|
分子量 |
1567.9 g/mol |
IUPAC 名称 |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C68H122N20O18.C2H4O2/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70;1-2(3)4/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74);1H3,(H,3,4)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-;/m0./s1 |
InChI 键 |
WTAVKTVMXZWDLX-RXPJQNPPSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O.CC(=O)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















